methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate
Overview
Description
Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-nitrobenzoyl chloride with piperidine-4-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce various substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-nitrophenyl)carbonyl]piperidine-4-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate is unique due to the presence of both the nitrophenyl and piperidine groups, which confer specific chemical and biological properties. The methyl group on the phenyl ring also adds to its distinctiveness, potentially affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 1-(3-methyl-4-nitrobenzoyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-10-9-12(3-4-13(10)17(20)21)14(18)16-7-5-11(6-8-16)15(19)22-2/h3-4,9,11H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBRNCDMOOIALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194324 | |
Record name | Methyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349621-32-5 | |
Record name | Methyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349621-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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